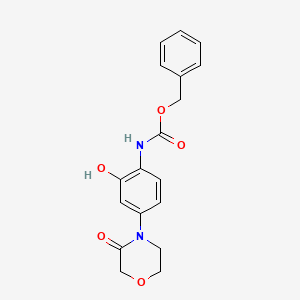
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate is a chemical compound with the molecular formula C18H18N2O5 It is a derivative of carbamic acid and features a benzyl group, a hydroxyphenyl group, and a morpholino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate typically involves the reaction of 2-hydroxy-4-(3-oxomorpholino)phenylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of benzyl halides.
Aplicaciones Científicas De Investigación
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative stress pathways and modulation of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog without the hydroxy and morpholino groups.
Phenyl carbamate: Lacks the benzyl group but retains the carbamate functionality.
Morpholino carbamate: Contains the morpholino group but lacks the benzyl and hydroxyphenyl groups.
Uniqueness
Benzyl (2-hydroxy-4-(3-oxomorpholino)phenyl)carbamate is unique due to the presence of both the hydroxyphenyl and morpholino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H18N2O5 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
benzyl N-[2-hydroxy-4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H18N2O5/c21-16-10-14(20-8-9-24-12-17(20)22)6-7-15(16)19-18(23)25-11-13-4-2-1-3-5-13/h1-7,10,21H,8-9,11-12H2,(H,19,23) |
Clave InChI |
FFBHFFJDDLITSX-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


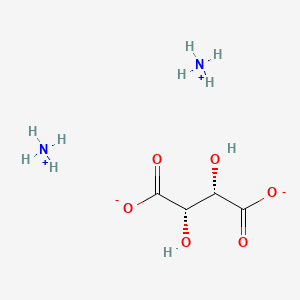
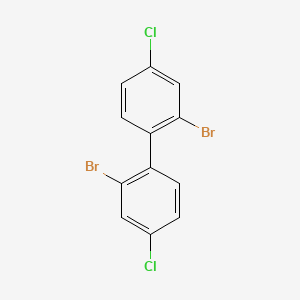
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
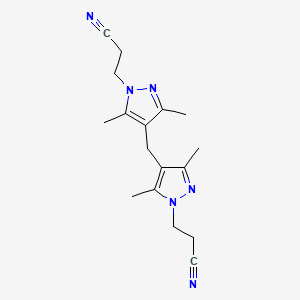

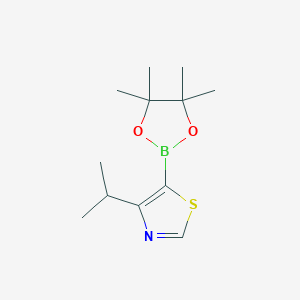
![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)


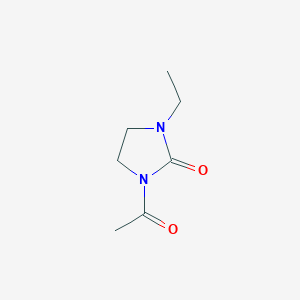
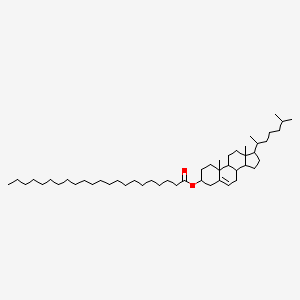

![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
